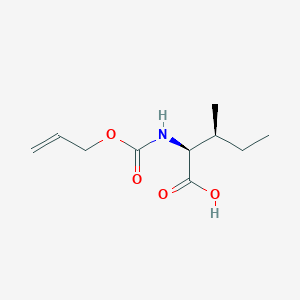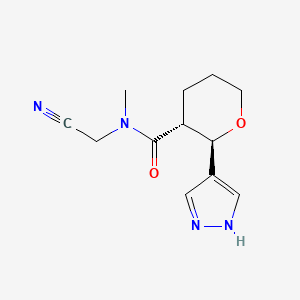
3,6-Dichloro-2,4-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,6-Dichloro-2,4-dimethylpyridine” is a chemical compound with the molecular formula C7H7Cl2N . It appears as a white to off-white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The molecular structure of “3,6-Dichloro-2,4-dimethylpyridine” consists of a pyridine ring with two chlorine atoms and two methyl groups attached to it . The average mass of the molecule is 176.043 Da .
Physical And Chemical Properties Analysis
“3,6-Dichloro-2,4-dimethylpyridine” is a solid at room temperature . It has a molecular weight of 176.04 .
Scientific Research Applications
Regioselective Catalysis
The regioselectivity of the addition of 2,4,6-trimethylphenol to 3,6-dichloro-2,4-dimethylpyridine can be precisely controlled using catalytic copper(I) salts and pyridine as solvent, facilitating exclusive addition at the C-2 position. This specificity highlights its utility in the synthesis of complex organic molecules, illustrating the compound's role in facilitating regioselective catalysis in organic synthesis (Ruggeri et al., 2008).
Hydrogen Bonding Studies
Research on the hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine provides valuable insights into the nature of intermolecular hydrogen bridges, contributing significantly to the understanding of hydrogen bonding mechanisms. This knowledge is crucial for the design of better pharmaceuticals and materials with desired properties (Majerz et al., 1994).
Living Cationic Polymerization
The presence of 3,6-dichloro-2,4-dimethylpyridine enables living cationic polymerization of isobutyl vinyl ether, showcasing its potential in creating polymers with tailored properties for various applications, from materials science to biomedical engineering (Higashimura et al., 1989).
Ion Mobility Spectrometry
Its utility in ion mobility spectrometry as a standard for chemical analysis demonstrates the compound's versatility in analytical chemistry, offering a method for the precise identification and quantification of substances in complex mixtures (Eiceman et al., 2003).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can undergo diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups . This process could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s synthesis involves the conversion of 3-aminopyridines into the corresponding pyridine-3-sulfonyl chlorides . This suggests that it may interact with biochemical pathways involving these molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dichloro-2,4-dimethylpyridine. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . .
properties
IUPAC Name |
3,6-dichloro-2,4-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSFSNGMYIAAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2,4-dimethylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)
![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2815439.png)







![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)